molecular formula C4H5BrN2O B13558293 3-bromo-1-methyl-1H-pyrazol-5-ol

3-bromo-1-methyl-1H-pyrazol-5-ol

Cat. No.: B13558293
M. Wt: 177.00 g/mol
InChI Key: PCJVUKQTWYBUDL-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a bromine atom at the third position, a methyl group at the first position, and a hydroxyl group at the fifth position of the pyrazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-1H-pyrazol-5-ol typically involves the bromination of 1-methylpyrazole. One common method is the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the third position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-amino-1-methyl-1H-pyrazol-5-ol or 3-thio-1-methyl-1H-pyrazol-5-ol.

    Oxidation: Formation of 3-bromo-1-methyl-1H-pyrazol-5-one.

    Reduction: Formation of 1-methyl-1H-pyrazol-5-ol.

Scientific Research Applications

3-Bromo-1-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-bromopyrazole
  • 3-Bromo-1-methylpyrazole
  • 3-Methyl-1H-pyrazol-5-ol

Uniqueness

3-Bromo-1-methyl-1H-pyrazol-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C4H5BrN2O

Molecular Weight

177.00 g/mol

IUPAC Name

5-bromo-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C4H5BrN2O/c1-7-4(8)2-3(5)6-7/h2,6H,1H3

InChI Key

PCJVUKQTWYBUDL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)Br

Origin of Product

United States

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